7-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
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Description
Synthesis Analysis
A related compound, 3-aryl-2H-benzo[b][1,4]oxazin-2-ones, has been synthesized via a TFA-catalyzed tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids . This method was reported to be efficient and compatible with a wide range of functional groups .Chemical Reactions Analysis
The TFA-catalyzed synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones involves a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids . This transformation was demonstrated to be efficient and compatible with a wide range of functional groups .Mechanism of Action
Target of Action
The primary target of 7-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is Histone Deacetylases (HDACs) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for the regulation of gene expression.
Mode of Action
This compound interacts with HDACs, inhibiting their activity . This inhibition prevents the removal of acetyl groups from the histones, leading to a more relaxed DNA structure and promoting gene expression .
Biochemical Pathways
The inhibition of HDACs affects various biochemical pathways. It primarily impacts the regulation of gene expression, leading to changes in the production of proteins and other gene products . These changes can have downstream effects on numerous biological processes, including cell growth, differentiation, and apoptosis .
Result of Action
The inhibition of HDACs by this compound can lead to changes in gene expression, which can have various molecular and cellular effects. For instance, it can induce cell cycle arrest and apoptosis in cancer cells . This makes it a potential candidate for cancer treatment .
Properties
IUPAC Name |
7-bromo-4-ethyl-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-2-12-8-4-3-7(11)5-9(8)14-6-10(12)13/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKDVTDJESHFTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)COC2=C1C=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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